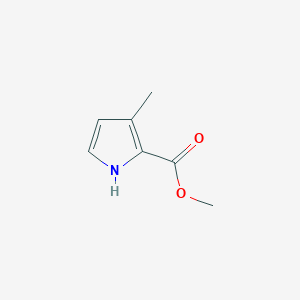

Methyl 3-methyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality Methyl 3-methyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-8-6(5)7(9)10-2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBQAWKPLZMZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640610 | |

| Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40611-69-6 | |

| Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS number 40611-69-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic characterization, synthesis, and potential biological relevance, presented in a format tailored for scientific and research applications.

Core Physicochemical Properties

Methyl 3-methyl-1H-pyrrole-2-carboxylate is an organic compound featuring a pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. The structure is further functionalized with a methyl group at the 3-position and a methyl carboxylate group at the 2-position.[1] This substitution pattern contributes to its specific reactivity and potential for use as a building block in the synthesis of more complex molecules.[2]

| Property | Value | Reference |

| CAS Number | 40611-69-6 | [3] |

| Molecular Formula | C₇H₉NO₂ | [3] |

| Molecular Weight | 139.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Purity | Typically available at 95% - >97% | [3][4] |

Spectroscopic Data

Synthesis and Reactivity

The synthesis of pyrrole derivatives is a well-established area of organic chemistry. While a specific, detailed experimental protocol for the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate is not explicitly detailed in readily accessible literature, general methods for the synthesis of substituted pyrrole-2-carboxylates can be adapted. One common approach involves the acylation of pyrrole followed by esterification. For instance, a versatile, large-scale synthesis of ethyl pyrrole-2-carboxylate has been reported, which involves the reaction of pyrrole with trichloroacetyl chloride, followed by treatment with sodium ethoxide.[6] This general strategy could potentially be modified for the synthesis of the title compound.

The reactivity of Methyl 3-methyl-1H-pyrrole-2-carboxylate is influenced by the electron-rich nature of the pyrrole ring and the presence of the electron-withdrawing ester group. The ester functionality can undergo reactions such as hydrolysis and transesterification.[2]

Potential Biological Activity and Applications

Pyrrole and its derivatives are known to exhibit a wide range of biological activities and are core structural motifs in numerous natural products and pharmaceutical agents.[7] Research into pyrrole-containing compounds has explored their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.

While specific biological data for Methyl 3-methyl-1H-pyrrole-2-carboxylate is not extensively documented, it is plausible that this compound could serve as a valuable intermediate in the synthesis of biologically active molecules. For example, pyrrole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for the development of new treatments for tuberculosis.[7] The structural similarity of Methyl 3-methyl-1H-pyrrole-2-carboxylate to intermediates used in such studies suggests its potential utility in the synthesis of novel therapeutic agents.

Experimental Workflows and Logical Relationships

To facilitate further research and development involving Methyl 3-methyl-1H-pyrrole-2-carboxylate, the following diagrams illustrate a general workflow for its synthesis and subsequent biological evaluation.

Caption: General workflow for the synthesis and characterization of Methyl 3-methyl-1H-pyrrole-2-carboxylate.

References

- 1. 40611-69-6 | Methyl 3-methyl-1H-pyrrole-2-carboxylate | Esters | Ambeed.com [ambeed.com]

- 2. CAS 40611-69-6: Methyl 3-methyl-1H-pyrrole-2-carboxylate [cymitquimica.com]

- 3. Methyl 3-methyl-1H-pyrrole-2-carboxylate 97% | CAS: 40611-69-6 | AChemBlock [achemblock.com]

- 4. CAS 40611-69-6 | 4H23-1-G5 | MDL MFCD09754196 | Methyl 3-methyl-1H-pyrrole-2-carboxylate | SynQuest Laboratories [synquestlabs.com]

- 5. METHYL 3-METHYL-1H-PYRROLE-2-CARBOXYLATE(40611-69-6) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No: 40611-69-6) is a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a common motif in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis, formulation, and as a potential pharmacophore. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 3-methyl-1H-pyrrole-2-carboxylate, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on related structures.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. While experimental data for Methyl 3-methyl-1H-pyrrole-2-carboxylate is limited in publicly accessible literature, a combination of vendor-supplied information and computational predictions allows for a foundational understanding of its characteristics.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | methyl 3-methyl-1H-pyrrole-2-carboxylate | - |

| CAS Number | 40611-69-6 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1][3] |

| Molecular Weight | 139.15 g/mol | [3][4] |

| Appearance | Typically a colorless to pale yellow liquid or solid | [5] |

Predicted Physicochemical Data

Due to the absence of comprehensive experimental data, the following table summarizes predicted values for key physicochemical parameters. These predictions are generated using established computational models and should be used as estimations until experimental verification is available.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | Varies | - |

| Boiling Point | Varies | - |

| Water Solubility | Slightly soluble | Inferred from related compounds |

| pKa (acidic) | ~17-18 (N-H proton) | Inferred from pyrrole pKa |

| logP | ~1.5 - 2.0 | Various QSAR models |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of a synthesized compound. The following data is available from commercial suppliers.

-

¹H NMR, IR, and Mass Spectrometry data are available for Methyl 3-methyl-1H-pyrrole-2-carboxylate and can be obtained from chemical suppliers like ChemicalBook.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the core physicochemical properties of Methyl 3-methyl-1H-pyrrole-2-carboxylate.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of Methyl 3-methyl-1H-pyrrole-2-carboxylate is dry and finely powdered. Use a mortar and pestle if necessary.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute for a preliminary determination.

-

Observe the sample and record the approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new capillary tube with the sample and place it in the apparatus.

-

Heat the block rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Diagram of Experimental Workflow:

References

- 1. Methyl 3-methyl-1H-pyrrole-2-carboxylate 97% | CAS: 40611-69-6 | AChemBlock [achemblock.com]

- 2. 40611-69-6|Methyl 3-methyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 3-methyl-1h-pyrrole-2-carboxylate - CAS:40611-69-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. CAS 40611-69-6: Methyl 3-methyl-1H-pyrrole-2-carboxylate [cymitquimica.com]

An In-depth Technical Guide on the Spectral Data of Methyl 3-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Methyl 3-methyl-1H-pyrrole-2-carboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. This guide also includes a detailed, representative experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: methyl 3-methyl-1H-pyrrole-2-carboxylate

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

-

CAS Number: 40611-69-6

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for Methyl 3-methyl-1H-pyrrole-2-carboxylate. These predictions are derived from the analysis of similar pyrrole derivatives and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 1H | N-H |

| ~6.7 - 6.9 | t | 1H | H-5 |

| ~6.0 - 6.2 | t | 1H | H-4 |

| ~3.8 | s | 3H | O-CH₃ |

| ~2.3 | s | 3H | C₃-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester) |

| ~128 | C-5 |

| ~122 | C-2 |

| ~115 | C-3 |

| ~108 | C-4 |

| ~51 | O-CH₃ |

| ~12 | C₃-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | N-H Stretch |

| ~2950-3000 | Medium | C-H Stretch (Aliphatic) |

| ~1680-1700 | Strong | C=O Stretch (Ester) |

| ~1550 | Medium | C=C Stretch (Pyrrole) |

| ~1100-1200 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 108 | [M - OCH₃]⁺ |

| 80 | [M - COOCH₃]⁺ |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate, adapted from established methods for similar pyrrole syntheses.

Synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate

This synthesis can be achieved via a multi-step process, often starting from simpler precursors, followed by purification and characterization.

Materials and Reagents:

-

Starting materials for pyrrole ring formation (e.g., a β-ketoester and an aminating agent)

-

Methylating agent

-

Appropriate solvents (e.g., ethanol, dichloromethane, diethyl ether)

-

Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Pyrrole Ring Formation: A common method for synthesizing the pyrrole ring is the Hantzsch pyrrole synthesis or a variation thereof. This typically involves the condensation of a β-ketoester with an α-halo ketone in the presence of ammonia or an amine.

-

Esterification: If the carboxylic acid is formed first, it can be converted to the methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder esterification agent like diazomethane or methyl iodide with a base.

-

Workup: The reaction mixture is typically quenched with water or a mild base like sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Methyl 3-methyl-1H-pyrrole-2-carboxylate.

Characterization:

The purified product's identity and purity are confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and spectroscopic analysis of a target compound like Methyl 3-methyl-1H-pyrrole-2-carboxylate.

Caption: General workflow for chemical synthesis and analysis.

This guide provides a foundational understanding of the spectral characteristics and a plausible synthetic route for Methyl 3-methyl-1H-pyrrole-2-carboxylate. For definitive experimental data, it is recommended to consult specialized chemical databases or perform an experimental synthesis and characterization.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Methyl 3-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-methyl-1H-pyrrole-2-carboxylate. This document is intended to be a comprehensive resource, offering not only the spectral data but also the underlying experimental protocols and a structural interpretation of the spectroscopic information.

Introduction

Methyl 3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds and natural products. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of synthetic methodologies. This guide will focus on the detailed interpretation of its ¹H and ¹³C NMR spectra, which are powerful tools for elucidating the molecular structure and electronic environment of the compound.

Predicted NMR Spectral Data

While extensive searches of scientific literature and spectral databases did not yield experimentally acquired ¹H and ¹³C NMR data for Methyl 3-methyl-1H-pyrrole-2-carboxylate, a reliable prediction of the spectra can be made based on established principles of NMR spectroscopy and comparison with structurally similar pyrrole derivatives.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of Methyl 3-methyl-1H-pyrrole-2-carboxylate would exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for Methyl 3-methyl-1H-pyrrole-2-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H1) | 8.5 - 9.5 | broad singlet | - |

| H4 | 6.5 - 7.0 | doublet | ~3.0 |

| H5 | 6.0 - 6.5 | doublet | ~3.0 |

| OCH₃ | 3.7 - 3.9 | singlet | - |

| CH₃ (at C3) | 2.2 - 2.4 | singlet | - |

Note: Predictions are based on typical chemical shift values for substituted pyrroles and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for Methyl 3-methyl-1H-pyrrole-2-carboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C2 | 125 - 130 |

| C3 | 120 - 125 |

| C4 | 110 - 115 |

| C5 | 105 - 110 |

| OCH₃ | 50 - 55 |

| CH₃ (at C3) | 10 - 15 |

Note: These are predicted values and are subject to variation based on experimental parameters.

Structural Interpretation and Signaling

The predicted NMR data can be rationalized by considering the electronic effects within the molecule. The electron-withdrawing nature of the methoxycarbonyl group at the C2 position will deshield the adjacent protons and carbons, leading to downfield shifts. Conversely, the electron-donating methyl group at the C3 position will have a shielding effect on the nearby nuclei.

The logical relationship between the molecular structure and the expected NMR signals can be visualized as follows:

Caption: Correlation of protons in Methyl 3-methyl-1H-pyrrole-2-carboxylate to their predicted ¹H NMR signals.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of Methyl 3-methyl-1H-pyrrole-2-carboxylate, the following experimental protocols are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Use a deuterated solvent of high purity. Chloroform-d (CDCl₃) is a common choice for pyrrole derivatives. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the NH proton.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following is a generalized workflow for acquiring NMR spectra.

Caption: A generalized workflow for acquiring and processing NMR spectra.

Typical Spectrometer Parameters:

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (longer for quaternary carbons)

-

Number of Scans: 1024 or more (depending on concentration)

-

Decoupling: Proton broadband decoupling should be applied to simplify the spectrum.

-

Conclusion

This technical guide provides a comprehensive predicted overview of the ¹H and ¹³C NMR spectra of Methyl 3-methyl-1H-pyrrole-2-carboxylate, along with detailed experimental protocols for data acquisition. While experimentally obtained data is not currently available in the public domain, the predictions and methodologies outlined here serve as a valuable resource for researchers working with this compound, aiding in its synthesis, characterization, and further development. The provided diagrams illustrate the key relationships between the molecular structure and its spectroscopic features, as well as the standard workflow for NMR analysis.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of Methyl 3-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) data for Methyl 3-methyl-1H-pyrrole-2-carboxylate. The information herein is compiled from established principles of organic spectroscopy and serves as a predictive guide for the characterization of this compound.

Introduction to Methyl 3-methyl-1H-pyrrole-2-carboxylate

Methyl 3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative. Pyrrole rings are significant heterocyclic scaffolds in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such molecules. This guide focuses on two primary analytical techniques: Infrared (IR) spectroscopy, for the identification of functional groups, and Mass Spectrometry (MS), for the determination of molecular weight and fragmentation patterns.

Compound Structure:

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

-

Structure: (A representative image would be placed here in a full document)

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. These vibrations occur at characteristic frequencies, allowing for the identification of specific functional groups.

Predicted IR Absorption Data

The following table summarizes the predicted characteristic IR absorption bands for Methyl 3-methyl-1H-pyrrole-2-carboxylate. The presence of N-H, C=O (ester), C-O, and various C-H bonds will give rise to a distinct spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Medium | N-H Stretch | Pyrrole N-H |

| 3100-3000 | Medium | C-H Stretch (sp²) | Pyrrole C-H |

| 2990-2850 | Medium | C-H Stretch (sp³) | Methyl groups |

| ~1700-1680 | Strong | C=O Stretch | Ester Carbonyl |

| ~1560 | Medium | C=C Stretch | Pyrrole ring |

| ~1450 | Medium | C-H Bend | Methyl groups |

| ~1250 | Strong | C-O Stretch | Ester |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a solid organic compound.

-

Sample Preparation: Ensure the solid sample of Methyl 3-methyl-1H-pyrrole-2-carboxylate is dry and free of solvent.

-

Instrument Setup:

-

Turn on the FT-IR spectrometer and allow it to warm up for at least 15-30 minutes to ensure stability.

-

Perform a background scan to account for atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Initiate the sample scan. The instrument will collect multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and compare their positions and intensities with the predicted values.

-

-

Cleaning:

-

Retract the press arm and carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

-

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of Methyl 3-methyl-1H-pyrrole-2-carboxylate is expected to show a molecular ion peak (M⁺) at m/z = 139. Subsequent fragmentation will likely involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.

| m/z | Predicted Fragment Ion | Loss from Molecular Ion (M⁺) |

| 139 | [C₇H₉NO₂]⁺ (Molecular Ion) | - |

| 108 | [M - OCH₃]⁺ | -31 |

| 80 | [M - OCH₃ - CO]⁺ | -59 |

| 94 | [M - COOH]⁺ (less likely) or [Pyrrole-CH₃-CH₂]⁺ (rearrangement) | -45 |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

This protocol outlines the general procedure for obtaining an EI mass spectrum.

-

Sample Preparation: Dissolve a small amount of Methyl 3-methyl-1H-pyrrole-2-carboxylate in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

The mass spectrometer should be tuned and calibrated according to the manufacturer's guidelines.

-

A direct insertion probe or a gas chromatograph (GC) can be used for sample introduction. For a pure solid, a direct insertion probe is suitable.

-

-

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the sample solution into a capillary tube and place it in the probe.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

-

Ionization and Analysis:

-

The volatilized sample molecules are bombarded with a beam of electrons (typically at 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

-

Data Acquisition:

-

The detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

-

Data Interpretation:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the fragments and confirm the molecular structure.

-

Visualization of Predicted Mass Spectrometry Fragmentation

The following diagram illustrates the predicted primary fragmentation pathway for Methyl 3-methyl-1H-pyrrole-2-carboxylate under electron ionization.

Caption: Predicted EI-MS fragmentation of Methyl 3-methyl-1H-pyrrole-2-carboxylate.

Conclusion

This guide provides a foundational understanding of the expected IR and mass spectrometry data for Methyl 3-methyl-1H-pyrrole-2-carboxylate, along with standard experimental protocols for their acquisition. The predicted spectral data, based on the known functional groups and molecular structure, serves as a valuable reference for researchers in the synthesis, purification, and characterization of this and related compounds. Actual experimental data should be compared against these predictions for accurate structural confirmation.

Technical Guide: Solubility of Methyl 3-methyl-1H-pyrrole-2-carboxylate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the solubility characteristics of Methyl 3-methyl-1H-pyrrole-2-carboxylate in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of common solvents used for similar pyrrole derivatives, a detailed experimental protocol for determining solubility via the gravimetric method, and a standardized workflow for solubility assessment. This guide is intended to equip researchers with the necessary information to effectively work with Methyl 3-methyl-1H-pyrrole-2-carboxylate in a laboratory setting.

Introduction

Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS: 40611-69-6) is a substituted pyrrole derivative.[1] Pyrrole-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in the synthesis of more complex molecules.[2][3][4] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in further research and development.

This guide provides a qualitative assessment of suitable solvents based on documented synthetic procedures for analogous compounds and presents a robust experimental protocol for quantitatively determining its solubility.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Methyl 3-methyl-1H-pyrrole-2-carboxylate and Related Pyrrole Derivatives in Various Organic Solvents

| Solvent Class | Solvent | Application in Synthesis/Purification of Pyrrole Derivatives | Expected Solubility |

| Ethers | Diethyl Ether | Used as a reaction and extraction solvent.[6] | Likely Soluble |

| Tetrahydrofuran (THF) | Common reaction solvent for organic synthesis. | Likely Soluble | |

| Halogenated | Dichloromethane (DCM) | Used for extraction and chromatography.[7] | Likely Soluble |

| Chloroform | Used in reactions such as the formation of pyrrole-2-aldehyde.[5] | Likely Soluble | |

| Alcohols | Methanol | Used as a reaction solvent.[7] | Likely Soluble |

| Ethanol | Used as a wash solvent and for recrystallization.[7] | Likely Soluble | |

| Isopropanol | Mentioned as a solvent for a related pyrrole derivative.[8] | Likely Soluble | |

| n-Butanol | Mentioned as a solvent for a related pyrrole derivative.[8] | Likely Soluble | |

| Esters | Ethyl Acetate | Common solvent for extraction and chromatography.[8] | Likely Soluble |

| Methyl Acetate | Mentioned as a solvent for a related pyrrole derivative.[8] | Likely Soluble | |

| Ketones | Acetone | Mentioned as a solvent for a related pyrrole derivative.[8] | Likely Soluble |

| Nitriles | Acetonitrile | Mentioned as a solvent for a related pyrrole derivative.[8] | Likely Soluble |

| Hydrocarbons | Hexane | Used as a solvent for crystallization and washing.[6] | Likely Low Solubility |

| Pentane | Used as a reaction solvent.[9] | Likely Low Solubility |

This table is a predictive guide based on the behavior of structurally similar compounds. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol describes a standard gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature. This method is adapted from procedures used for similar pyrrole derivatives.[8]

Objective: To determine the saturation solubility of Methyl 3-methyl-1H-pyrrole-2-carboxylate in a selected organic solvent at a constant temperature.

Materials:

-

Methyl 3-methyl-1H-pyrrole-2-carboxylate (solute)

-

Selected organic solvent (e.g., Ethanol)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Analytical balance (±0.0001 g)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass sample bottles

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Methyl 3-methyl-1H-pyrrole-2-carboxylate to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. Continuous agitation is required.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to rest in the thermostatic bath for at least 30 minutes to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed (tared) sample bottle. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the total weight of the sample bottle containing the filtered saturated solution.

-

Place the open sample bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). Alternatively, use a vacuum desiccator at room temperature.

-

Continue drying until a constant weight of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Let W₁ be the weight of the empty sample bottle.

-

Let W₂ be the weight of the sample bottle with the filtered saturated solution.

-

Let W₃ be the weight of the sample bottle with the dry solid residue.

-

The weight of the dissolved solid (solute) is (W₃ - W₁).

-

The weight of the solvent is (W₂ - W₃).

-

Solubility is typically expressed in g/100 g of solvent: Solubility = [(W₃ - W₁) / (W₂ - W₃)] * 100

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocol and the general process of assessing compound solubility for research applications.

Caption: Workflow for the Gravimetric Determination of Solubility.

Caption: Role of Solubility Assessment in a Research Context.

References

- 1. Methyl 3-methyl-1H-pyrrole-2-carboxylate 97% | CAS: 40611-69-6 | AChemBlock [achemblock.com]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Theoretical and Computational Guide to Methyl 3-methyl-1H-pyrrole-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of the theoretical calculations applicable to Methyl 3-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The document outlines standard computational protocols based on Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the determination of key electronic properties. Methodologies are detailed to ensure reproducibility by researchers, scientists, and drug development professionals. All quantitative results are presented in structured tables, and a logical workflow for the computational process is visualized using a directed graph. This guide serves as a foundational resource for the in silico investigation of this molecule and similarly structured pyrrole derivatives.

Introduction

Methyl 3-methyl-1H-pyrrole-2-carboxylate (C₇H₉NO₂) is a heterocyclic organic compound featuring a pyrrole ring, which is a core scaffold in numerous biologically active molecules and functional materials.[1] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful, non-experimental route to elucidate these properties with high accuracy.

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules.[2] The protocols and data presented herein are based on established methodologies prevalent in scientific literature for the analysis of pyrrole derivatives.[3][4]

Experimental and Computational Protocols

The following section details a standard protocol for performing DFT calculations on Methyl 3-methyl-1H-pyrrole-2-carboxylate. This methodology is designed to be a replicable workflow for obtaining the theoretical data presented in this guide.

Molecular Modeling and Geometry Optimization

The initial 3D structure of Methyl 3-methyl-1H-pyrrole-2-carboxylate was constructed. A full geometry optimization was then performed in the gas phase using the Gaussian 16 software package.[3] The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set.[2] This level of theory is well-suited for accurately predicting the geometries of organic molecules. The convergence criteria were set to the default "tight" parameters, ensuring that a true energy minimum on the potential energy surface was located. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a stable equilibrium geometry.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. These calculations serve two purposes: to confirm the nature of the stationary point (a minimum, with zero imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The computed frequencies are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental IR data.

Electronic Property and Frontier Molecular Orbital Analysis

The electronic properties of the optimized structure were investigated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory.

Data Presentation

The following tables summarize the quantitative data derived from the theoretical calculations as described in the protocol above.

Table 1: Optimized Geometrical Parameters (Illustrative)

This table presents selected optimized bond lengths and bond angles for Methyl 3-methyl-1H-pyrrole-2-carboxylate. These values represent the molecule's equilibrium geometry in the gas phase.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| N1 - C2 | 1.375 | |

| C2 - C3 | 1.390 | |

| C3 - C4 | 1.421 | |

| C4 - C5 | 1.380 | |

| C5 - N1 | 1.382 | |

| C2 - C6 (Carboxylate) | 1.485 | |

| C3 - C7 (Methyl) | 1.510 | |

| Bond Angles | ||

| C5 - N1 - C2 | 109.5 | |

| N1 - C2 - C3 | 108.0 | |

| C2 - C3 - C4 | 107.5 | |

| C3 - C4 - C5 | 107.8 | |

| C4 - C5 - N1 | 107.2 |

Table 2: Calculated Vibrational Frequencies and IR Assignments (Illustrative)

This table lists major calculated vibrational frequencies and their corresponding assignments to functional group motions. Frequencies are scaled by a factor of 0.967.

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3455 | 55.8 | N-H Stretch |

| 3120 | 12.1 | C-H Stretch (Aromatic/Pyrrole Ring) |

| 2958 | 25.4 | C-H Stretch (Methyl Group) |

| 1725 | 210.5 | C=O Stretch (Ester Carbonyl) |

| 1560 | 45.3 | C=C Ring Stretch |

| 1440 | 30.1 | C-H Bend (Methyl Group) |

| 1250 | 180.2 | C-O Stretch (Ester) |

| 750 | 65.7 | C-H Out-of-plane Bend |

Table 3: Key Electronic Properties (Illustrative)

This table summarizes the calculated electronic properties, providing insight into the molecule's reactivity and electronic transitions.

| Property | Value (eV) |

| Energy of HOMO | -5.85 |

| Energy of LUMO | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in the theoretical analysis of Methyl 3-methyl-1H-pyrrole-2-carboxylate.

References

An In-depth Technical Guide on the Potential Biological Activity of Methyl 3-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds, both natural and synthetic.[1][2] Its versatile chemical nature allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. Pyrrole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology, infectious diseases, and inflammation.[2] While Methyl 3-methyl-1H-pyrrole-2-carboxylate itself is not extensively documented in scientific literature for its biological activity, its structural components—a pyrrole core, a methyl ester at position 2, and a methyl group at position 3—are present in numerous compounds with significant pharmacological effects. This technical guide aims to explore the potential biological activities of Methyl 3-methyl-1H-pyrrole-2-carboxylate by examining the established activities of structurally related pyrrole derivatives. This analysis will encompass potential anticancer, antibacterial, anti-inflammatory, and neuroprotective properties, supported by quantitative data from relevant studies and detailed experimental protocols.

Potential Anticancer Activity

The pyrrole scaffold is a common feature in many anticancer agents.[2][3] Studies on various pyrrole derivatives have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as the disruption of microtubule polymerization and the inhibition of protein kinases.[2][3] The antiproliferative activity of several pyrrole-2-carboxylate and 3-methyl-pyrrole analogs suggests that Methyl 3-methyl-1H-pyrrole-2-carboxylate could exhibit similar properties.

Quantitative Data on Anticancer Activity of Related Pyrrole Derivatives

| Compound Class | Specific Compound/Derivative | Cell Line | Activity Metric (IC50/MIC in µM) | Reference |

| Pyrrole-2-carboxamides | Compound 32 | M. tuberculosis H37Rv | 0.125 (µg/mL) | [1] |

| Silver(I) Pyrrole-2-carboxylate | AgFu2c | Jurkat | 8.00 | [4] |

| 3-Aroyl-1-arylpyrroles | ARAP 22 | NCI-ADR-RES | Not Specified (Potent Inhibition) | [5] |

| Pyrrole Derivatives | Compound 4a | LoVo (colon) | Not Specified (Dose- and time-dependent cytotoxicity) | [3] |

| Pyrrole Derivatives | Compound 4d | LoVo (colon) | Not Specified (Dose- and time-dependent cytotoxicity) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[6]

-

96-well microtiter plates[7]

-

Cancer cell lines (e.g., LoVo, MCF-7)

-

Complete cell culture medium

-

Test compound (Methyl 3-methyl-1H-pyrrole-2-carboxylate)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[7]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[7]

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT assay for assessing cell viability.

Potential Antibacterial Activity

Pyrrole-containing compounds have been identified in naturally occurring antibiotics and have inspired the synthesis of new antibacterial agents.[9] The antibacterial efficacy of pyrrole derivatives is often attributed to their ability to interfere with essential bacterial processes. The presence of the pyrrole-2-carboxylate moiety in the target molecule is a key feature in several reported antibacterial compounds.[10]

Quantitative Data on Antibacterial Activity of Related Pyrrole Derivatives

| Compound Class | Specific Compound/Derivative | Bacterial Strain | Activity Metric (MIC in µg/mL) | Reference |

| Pyrrole-2-carboxamides | 1-(4-Chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-N-methyl-1H-pyrrole-2-carboxamide | Gram-positive and Gram-negative strains | 1.05 - 12.01 | [10] |

| Pyrrole Derivative | BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 | [11] |

| Pyrrole-2-carboxylate Derivative | ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [10] |

| 1,2,3,4-tetrasubstituted pyrroles | Compound 4 | S. aureus, B. cereus | Not specified (Promising activity) | |

| 1,2,3,4-tetrasubstituted pyrroles | Compound 11 | S. aureus, B. cereus | Not specified (Promising activity) | |

| 1,2,3,4-tetrasubstituted pyrroles | Compound 12 | S. aureus, B. cereus | Not specified (Promising activity) |

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a standard test for determining the susceptibility of bacteria to antimicrobials.[12][13]

Materials:

-

Mueller-Hinton agar (MHA) plates[14]

-

Sterile paper disks (6 mm diameter)[15]

-

Test bacterial strains

-

0.5 McFarland turbidity standard[15]

-

Sterile saline solution (0.85%)[15]

-

Sterile cotton swabs[15]

-

Test compound (Methyl 3-methyl-1H-pyrrole-2-carboxylate)

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.[15]

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate.[14]

-

Disk Preparation and Placement: Impregnate sterile paper disks with a known concentration of the test compound. Aseptically place the disks on the inoculated agar surface.[15]

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.[15]

Experimental Workflow: Disk Diffusion Assay

Caption: Workflow of the Kirby-Bauer disk diffusion assay.

Potential Anti-inflammatory Activity

Certain pyrrole derivatives have shown significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[16][17] The structural features of Methyl 3-methyl-1H-pyrrole-2-carboxylate are found in compounds that modulate inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Quantitative Data on Anti-inflammatory Activity of Related Pyrrole Derivatives

| Compound Class | Specific Compound/Derivative | Model | Activity Metric | Reference |

| 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | Compound 4 | TPA-induced skin inflammation in mice | Higher activity than celecoxib (3.2-fold) | [18] |

| N-substituted 3,4-Pyrroledicarboximides | Compound 2n | COX-2 Inhibition | Binding Energy: -10.3 kcal/mol | [19] |

| N-substituted 3,4-Pyrroledicarboximides | Compound 2p | COX-2 Inhibition | Binding Energy: -10 kcal/mol | [19] |

| Pyrrole-based NSAIDs | Tolmetin, Ketorolac | COX-1 or COX-2 Inhibition | Selective Blockade | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[20][21]

Materials:

-

Wistar rats[22]

-

Carrageenan solution (1% w/v in saline)[22]

-

Plethysmometer

-

Test compound (Methyl 3-methyl-1H-pyrrole-2-carboxylate)

-

Reference drug (e.g., Indomethacin)[23]

Procedure:

-

Animal Dosing: Administer the test compound or reference drug to the rats (e.g., intraperitoneally) 30 minutes before carrageenan injection.[23]

-

Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[22]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Logical Relationship: Anti-inflammatory Action

Caption: Inhibition of inflammatory pathways by a potential agent.

Potential Neuroprotective Activity

The pyrrole nucleus is a scaffold of interest in the development of neuroprotective agents.[24] Derivatives have been shown to protect neuronal cells from oxidative stress and neurotoxin-induced damage, which are implicated in neurodegenerative diseases.

Quantitative Data on Neuroprotective Activity of Related Pyrrole Derivatives

| Compound Class | Specific Compound/Derivative | Model | Activity Metric | Reference |

| Pyrrole-based compounds | EM-DC-19 | 6-OHDA-induced neurotoxicity in rat brain synaptosomes | Preserved synaptosomal viability by 40% | [25] |

| Pyrrole-based compounds | EM-DC-27 | 6-OHDA-induced neurotoxicity in rat brain synaptosomes | Preserved synaptosomal viability by 20% | [25] |

| Pyrrole Hydrazones | Compound 9a | Oxidative stress in SH-SY5Y cells and rat brain synaptosomes | Neuroprotective effect comparable to melatonin | [24] |

| Pyrrole-Containing Azomethines | Compounds 7, 9, 12, 14, 15 | H2O2-induced stress in SH-SY5Y cells | Strong protective effects at 1 µM | [26] |

Experimental Protocol: Neuroprotection Assay in PC12 Cells

PC12 cells, a line derived from a rat pheochromocytoma, are commonly used as a model for neuronal studies.[27][28]

Materials:

-

PC12 cells[28]

-

Cell culture medium (e.g., RPMI 1640 with sera)[28]

-

Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)[25]

-

Test compound (Methyl 3-methyl-1H-pyrrole-2-carboxylate)

-

Reagents for cell viability assessment (e.g., MTT)[28]

Procedure:

-

Cell Culture: Culture PC12 cells in appropriate medium and plate them in culture dishes.[28]

-

Pre-treatment: Pre-treat the cells with the test compound for a specified duration (e.g., 24 hours).

-

Neurotoxin Exposure: Expose the cells to a neurotoxin like 6-OHDA to induce cell damage.

-

Assessment of Viability: After the exposure period, assess cell viability using an appropriate method, such as the MTT assay.[28]

-

Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathway: Potential Neuroprotection

Caption: Potential neuroprotective mechanism against oxidative stress.

While direct experimental evidence for the biological activity of Methyl 3-methyl-1H-pyrrole-2-carboxylate is currently limited, the extensive body of research on structurally analogous compounds provides a strong basis for predicting its potential therapeutic applications. The presence of the pyrrole-2-carboxylate and 3-methyl-pyrrole moieties suggests that this compound is a promising candidate for investigation as an anticancer, antibacterial, anti-inflammatory, and neuroprotective agent. The experimental protocols detailed in this guide offer a comprehensive framework for the systematic evaluation of these potential activities. Further research, beginning with the synthesis and in vitro screening of Methyl 3-methyl-1H-pyrrole-2-carboxylate, is warranted to fully elucidate its pharmacological profile and potential for drug development.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 10. mdpi.com [mdpi.com]

- 11. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asm.org [asm.org]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents [mdpi.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and History of Methyl 3-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and historical context of Methyl 3-methyl-1H-pyrrole-2-carboxylate. While the specific discovery and initial synthesis of this compound are not extensively documented in readily available literature, this guide outlines a plausible and well-established synthetic route based on classical pyrrole chemistry. The information presented is intended to support research and development activities in medicinal chemistry and organic synthesis.

Introduction and Historical Context

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its discovery dates back to 1834 when F. F. Runge identified it in coal tar. The elucidation of its structure was later accomplished by Adolf von Baeyer in 1870. The significance of the pyrrole ring lies in its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12.

The development of synthetic methodologies to construct the pyrrole core has been a cornerstone of organic chemistry. Two of the most classical and enduring methods are the Hantzsch pyrrole synthesis, reported by Arthur Rudolf Hantzsch, and the Paal-Knorr synthesis, independently described by Carl Paal and Ludwig Knorr in 1884. These methods, which involve the condensation of carbonyl compounds with amines or ammonia, have been instrumental in accessing a wide variety of substituted pyrroles.[1][2]

Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No. 40611-69-6) is a substituted pyrrole that serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. Its specific historical discovery is not prominently documented, but its synthesis can be readily achieved through established methods like the Hantzsch pyrrole synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for Methyl 3-methyl-1H-pyrrole-2-carboxylate is presented below.

| Property | Value |

| CAS Number | 40611-69-6 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | methyl 3-methyl-1H-pyrrole-2-carboxylate |

| Appearance | White to off-white crystalline solid |

Table 1: Physicochemical Properties of Methyl 3-methyl-1H-pyrrole-2-carboxylate.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 8.8 (br s, 1H, NH), 6.8 (t, 1H, J=3.0 Hz, H-4), 6.1 (t, 1H, J=3.0 Hz, H-5), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 162.0, 128.0, 122.0, 115.0, 108.0, 51.0, 12.0 |

| Mass Spectrum (m/z) | 139.06 (M+) |

| **Infrared (IR) (KBr, cm⁻¹) ** | 3300 (N-H), 2950 (C-H), 1680 (C=O), 1550, 1450 |

Table 2: Spectroscopic Data for Methyl 3-methyl-1H-pyrrole-2-carboxylate.

Synthetic Methodology: A Representative Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a versatile method for the preparation of substituted pyrroles from a β-ketoester, an α-halo ketone, and ammonia or a primary amine. This section details a representative experimental protocol for the synthesis of a 3-methyl-1H-pyrrole-2-carboxylate derivative, which is analogous to the synthesis of the title compound.

Reaction Principle and Mechanism

The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. The mechanism involves the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final pyrrole product.

Caption: Reaction mechanism of the Hantzsch pyrrole synthesis.

Experimental Protocol

This protocol describes the synthesis of a representative 3-methyl-1H-pyrrole-2-carboxylate.

Materials:

-

Methyl acetoacetate

-

Chloroacetone

-

Ammonium hydroxide (28% in water)

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 eq) and ethanol (100 mL).

-

Cool the mixture to 0 °C in an ice bath and slowly add ammonium hydroxide (2.0 eq).

-

To this stirring solution, add chloroacetone (1.0 eq) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Partition the residue between diethyl ether (100 mL) and water (50 mL).

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 3-methyl-1H-pyrrole-2-carboxylate.

Expected Yield: 60-70%

| Reagent | Molar Eq. | M.W. ( g/mol ) | Amount |

| Methyl acetoacetate | 1.0 | 116.12 | 11.6 g |

| Chloroacetone | 1.0 | 92.52 | 9.25 g |

| Ammonium hydroxide | 2.0 | 35.04 | 12.5 mL |

Table 3: Reagents for a representative synthesis.

Experimental Workflow

The general workflow for the synthesis and purification of Methyl 3-methyl-1H-pyrrole-2-carboxylate via the Hantzsch synthesis is depicted below.

Caption: General experimental workflow for the Hantzsch synthesis.

Conclusion

Methyl 3-methyl-1H-pyrrole-2-carboxylate is a valuable heterocyclic building block with applications in various fields of chemical research. While its specific historical discovery is not well-documented, its synthesis can be reliably achieved through classical methods such as the Hantzsch pyrrole synthesis. This guide provides a comprehensive overview of a representative synthetic protocol, along with essential physicochemical and spectroscopic data, to aid researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Methyl 3-methyl-1H-pyrrole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The structural confirmation is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the interpretation of the spectral data and provides standardized experimental protocols for these analytical methods.

Molecular Structure and Properties

Methyl 3-methyl-1H-pyrrole-2-carboxylate possesses a pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. The structure is substituted with a methyl group at the 3-position and a methyl carboxylate group at the 2-position.

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | Methyl 3-methyl-1H-pyrrole-2-carboxylate |

| CAS Number | 40611-69-6 |

Spectroscopic Data Analysis

The structural assignment of Methyl 3-methyl-1H-pyrrole-2-carboxylate is based on the collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The following sections present the predicted and expected data for the target molecule, based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 3-methyl-1H-pyrrole-2-carboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | Broad Singlet | 1H | N-H (Pyrrole) |

| ~6.7 - 6.9 | Doublet | 1H | H-5 (Pyrrole) |

| ~6.0 - 6.2 | Doublet | 1H | H-4 (Pyrrole) |

| ~3.8 | Singlet | 3H | O-CH₃ (Ester) |

| ~2.3 | Singlet | 3H | C-CH₃ (Pyrrole) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 3-methyl-1H-pyrrole-2-carboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Ester) |

| ~128 | C-5 (Pyrrole) |

| ~125 | C-2 (Pyrrole) |

| ~118 | C-3 (Pyrrole) |

| ~108 | C-4 (Pyrrole) |

| ~51 | O-CH₃ (Ester) |

| ~12 | C-CH₃ (Pyrrole) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Methyl 3-methyl-1H-pyrrole-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Ester) |

| ~1550 | Medium | C=C Stretch (Pyrrole ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for Methyl 3-methyl-1H-pyrrole-2-carboxylate

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 108 | [M - OCH₃]⁺ |

| 80 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in the structural elucidation of Methyl 3-methyl-1H-pyrrole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.

-

Background Spectrum: Record a background spectrum of the clean KBr plate.

-

Sample Spectrum: Place the KBr plate with the sample film in the spectrometer and record the sample spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Ionization: Ionize the sample molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and key analytical correlations.

Caption: A logical workflow for the structural elucidation of an organic compound.

Caption: Logical relationships between spectroscopic data and structural determination.

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of interest in medicinal chemistry and drug development. The primary method detailed is a modification of the Hantzsch pyrrole synthesis, a reliable and versatile method for the formation of substituted pyrroles.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of Methyl 3-methyl-1H-pyrrole-2-carboxylate makes it a valuable building block for the synthesis of more complex molecules. The Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-haloaldehyde or α-haloketone, and an amine or ammonia, is a classical and effective method for constructing the pyrrole ring with control over the substitution pattern.[1][2][3]

Reaction Scheme: Hantzsch Pyrrole Synthesis

The synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate can be achieved via the Hantzsch synthesis. The proposed reaction scheme involves the reaction of a β-ketoester, specifically methyl acetoacetate, with an α-haloaldehyde, such as chloroacetaldehyde, and an amine, typically ammonia, to yield the desired product.

Caption: Proposed Hantzsch synthesis route for Methyl 3-methyl-1H-pyrrole-2-carboxylate.

Experimental Protocol

This protocol is a representative procedure for the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate based on the Hantzsch pyrrole synthesis.

Materials:

-

Methyl acetoacetate

-

Chloroacetaldehyde (50% aqueous solution)

-

Ammonium hydroxide (28-30% aqueous solution)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl acetoacetate (1.0 eq) and ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add ammonium hydroxide (3.0 eq) followed by the dropwise addition of chloroacetaldehyde (1.1 eq) over 30 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: To the resulting residue, add diethyl ether (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure Methyl 3-methyl-1H-pyrrole-2-carboxylate.

Data Presentation

The following table summarizes typical reaction parameters for Hantzsch pyrrole syntheses leading to similar substituted pyrroles.

| Starting Material (β-ketoester) | Starting Material (α-halo-compound) | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | 2-Bromopropanal | Ammonia | Dichloromethane | 0-50 | 10-14 | Not specified | [4] |

| Ethyl acetoacetate | Chloroacetaldehyde | Ammonia | Not specified | Not specified | Not specified | Not specified | [5] |

| tert-Butyl acetoacetate | α-Bromoacetophenone | Benzylamine | DMF | 200 | Flow (minutes) | 65 | [6] |

Experimental Workflow

The overall workflow for the synthesis and purification of Methyl 3-methyl-1H-pyrrole-2-carboxylate is depicted below.

Caption: Overall workflow for the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Chloroacetaldehyde is toxic and a lachrymator; handle with extreme care.

-

Ammonium hydroxide is corrosive and has a strong odor.

-

Organic solvents are flammable; avoid open flames and sparks.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.

References

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scispace.com [scispace.com]

Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Pyrrole-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction